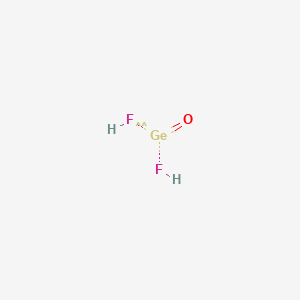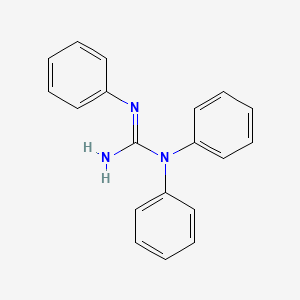
Triphenyl guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl guanidine is an organic compound with the molecular formula C₁₉H₁₇N₃. It is a derivative of guanidine, where three phenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenyl guanidine can be synthesized through several methods. One common approach involves the reaction of aniline with cyanamide in the presence of a base, followed by the addition of benzyl chloride. Another method includes the reaction of diphenylamine with cyanogen bromide under basic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include substituted guanidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triphenyl guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of triphenyl guanidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include the inhibition of kinase activity and the binding to DNA, which can affect gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethane: Similar in structure but lacks the guanidine functionality.
Triphenylcarbenium ions: Used as catalysts and protective groups in organic synthesis.
Triphenylamine: Similar in structure but with different functional groups and applications.
Uniqueness
Triphenyl guanidine is unique due to its guanidine functionality, which imparts high basicity and the ability to form stable complexes with various biological molecules. This makes it particularly useful in biological and medicinal chemistry .
Eigenschaften
CAS-Nummer |
603-53-2 |
|---|---|
Molekularformel |
C19H17N3 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1,1,2-triphenylguanidine |
InChI |
InChI=1S/C19H17N3/c20-19(21-16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21) |
InChI-Schlüssel |
RYCFRVNAZOREPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



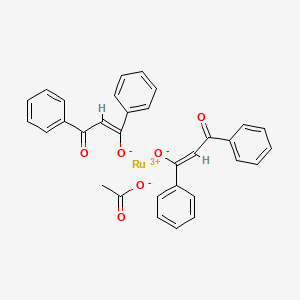
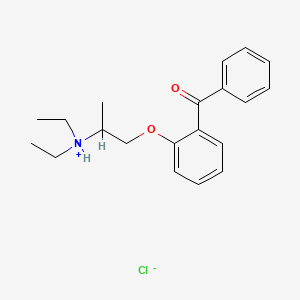

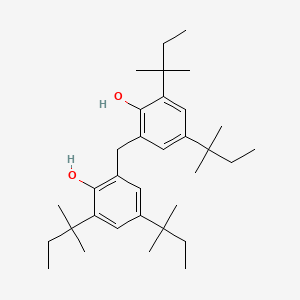
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
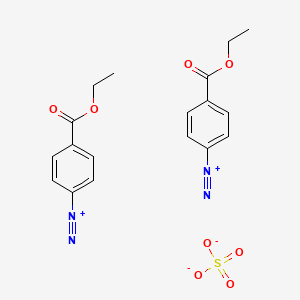
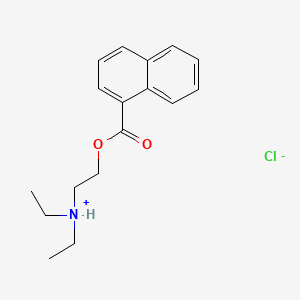
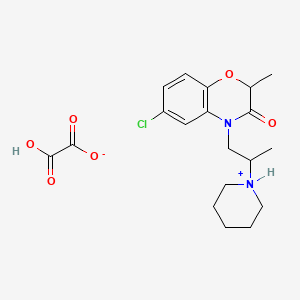
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
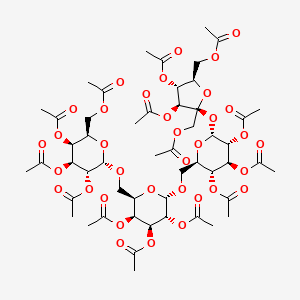
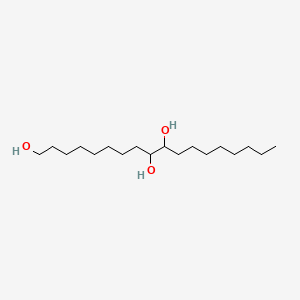
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
